molecular formula C3H7NO B166372 N-methylacetamide CAS No. 79-16-3

N-methylacetamide

Cat. No.: B166372
CAS No.: 79-16-3
M. Wt: 73.09 g/mol
InChI Key: OHLUUHNLEMFGTQ-UHFFFAOYSA-N
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Description

N-Methylacetamide is an organic compound with the molecular formula C3H7NO. It is a derivative of acetamide where one hydrogen atom on the nitrogen is replaced by a methyl group. This compound is known for its use as a solvent and an intermediate in organic synthesis. It appears as a white crystalline solid and is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylacetamide can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of acetic acid and methylamine. The process involves aminating, evaporating water, evaporating acid, and fractionating . The reaction temperature is maintained at 70-80°C, and the reaction time is approximately 2 hours .

Scientific Research Applications

Comparison with Similar Compounds

N-Methylacetamide can be compared with other similar compounds such as:

    Acetamide: The parent compound of this compound, where the nitrogen is bonded to two hydrogen atoms instead of one methyl group.

    N,N-Dimethylacetamide: A derivative where both hydrogen atoms on the nitrogen are replaced by methyl groups.

    N-Methylformamide: A similar compound where the acetic acid moiety is replaced by formic acid.

This compound is unique due to its specific structure, which allows it to act as both a solvent and an intermediate in various chemical reactions. Its ability to form hydrogen bonds and stabilize reaction intermediates makes it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

N-methylacetamide
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InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)
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InChI Key

OHLUUHNLEMFGTQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7NO
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Related CAS

51206-97-4 (hydrochloride salt)
Record name N-Methylacetamide
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DSSTOX Substance ID

DTXSID0047167
Record name N-Methylacetamide
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Molecular Weight

73.09 g/mol
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Physical Description

Solid; mp = 28 deg C; [HSDB] White crystalline solid; mp = 26-28 deg C; [Alfa Aesar MSDS]
Record name N-Methylacetamide
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Boiling Point

205 °C
Record name N-METHYLACETAMIDE
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Flash Point

108 °C
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Solubility

SOL IN CHLOROFORM, Soluble in alcohol, ether, acetone, benzene, In water, 1X10+6 mg/l @ 20 °C
Record name N-METHYLACETAMIDE
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Density

0.9371 @ 25 °C/4 °C
Record name N-METHYLACETAMIDE
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Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 23 °C.
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Color/Form

NEEDLES

CAS No.

79-16-3
Record name N-Methylacetamide
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Melting Point

28 °C
Record name N-METHYLACETAMIDE
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Synthesis routes and methods

Procedure details

2 g of 1,7-dihydroxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane were mixed with 3.5 g of N-1-(triethoxysilyl)ethyl-N-methylacetamide, in which 20 mg of zinc acetate had been dissolved. The reaction was followed with the aid of 29Si NMR spectroscopy. After a reaction time of 24 hours at room temperature, the OH groups had reacted quantitatively. The end groups formed were exclusively the desired 1-(N-methylacetamido)ethyldiethoxysiloxy groups. Ethoxydimethylsiloxy groups, which could have formed through reaction of the OH groups with ethanol, were not observed. Triethoxysiloxy end groups, which could have been produced by elimination of N-methylacetamide from the N-1-(triethoxysilyl)ethyl-N-methylacetamide used, were likewise not detectable.
Quantity
2 g
Type
reactant
Reaction Step One
Name
N-1-(triethoxysilyl)ethyl-N-methylacetamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylacetamide
Reactant of Route 2
N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-methylacetamide
Reactant of Route 4
N-methylacetamide
Reactant of Route 5
N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-methylacetamide
Customer
Q & A

Q1: What is the molecular formula and weight of N-methylacetamide?

A1: this compound has a molecular formula of C3H7NO and a molecular weight of 73.095 g/mol. []

Q2: What are the spectroscopic characteristics of this compound?

A2: NMA exhibits characteristic peaks in its infrared (IR) spectrum corresponding to amide I, amide II, and amide III bands. [] These bands arise from specific vibrational modes within the amide group and are sensitive to the molecule's environment and interactions with other molecules. [, ] For instance, the amide I band is particularly sensitive to hydrogen bonding. [, ] Ultraviolet resonance Raman studies have also provided insights into the structural changes of NMA upon electronic excitation. []

Q3: How does this compound interact with water?

A3: NMA interacts with water molecules primarily through hydrogen bonding. [, ] Molecular dynamics simulations and spectroscopic studies have shown that NMA and water tend to form clusters, leading to a hydrophobic collapse where the methyl groups of NMA cluster together in the presence of water. [] This behavior is similar to the hydrophobic effect observed in protein folding.

Q4: How do ions interact with this compound in aqueous solution?

A4: Studies using molecular dynamics simulations indicate that alkali metal cations like sodium (Na+) and potassium (K+) show affinity for the carbonyl oxygen of the NMA amide group. [, ] Heavier halide anions, like bromide and iodide, interact with the hydrophobic methyl groups of NMA. [] This ion-specific behavior is relevant to understanding how salts influence protein stability and solubility.

Q5: What is the role of hydrogen bonding in this compound solutions?

A5: Hydrogen bonding plays a crucial role in the behavior of NMA in solution. It influences the self-association of NMA molecules, as well as their interactions with other molecules like water and ions. [, , ] Neutron diffraction studies have been used to investigate the nature of hydrogen bonding in NMA crystals, providing insights into the factors governing its structure. []

Q6: What is known about the mechanism of N-chlorination of this compound?

A6: Kinetic and computational studies have investigated the reaction mechanism of NMA with hypochlorous acid (HOCl) to form N-chloro-N-methylacetamide. [, ] Evidence suggests that the reaction proceeds through the formation of an iminol intermediate, which then reacts with HOCl. This finding is significant because N-chlorination of amides is an important process in biochemistry and environmental chemistry.

Q7: Can this compound be used as a cryoprotectant?

A7: Yes, research has explored the use of NMA as a cryoprotectant for chicken sperm. [] The study found that a 6% NMA concentration, combined with a specific thawing rate, provided optimal cryoprotection, preserving sperm membrane integrity and motility after cryopreservation.

Q8: How have computational methods been used to study this compound?

A8: Computational chemistry techniques, like density functional theory (DFT) and molecular dynamics simulations, have been extensively applied to study NMA. [, , , ] These methods have been used to:

  • Calculate vibrational frequencies and predict IR spectra. [, ]
  • Investigate the structure and dynamics of NMA in solution. [, , ]
  • Explore the mechanisms of chemical reactions involving NMA. [, ]
  • Analyze the influence of substituents on the properties and reactivity of NMA. []

Q9: What is the impact of structural modifications on the properties of this compound?

A9: Replacing hydrogen atoms in NMA with methyl groups affects its interactions with water and the accessibility of its reactive sites. [] These structural modifications influence the molecule's hydrogen bonding capacity, solvation properties, and reactivity. For example, the presence of bulky substituents can hinder the approach of other molecules and impact reaction rates. []

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